Cas no 102771-26-6 (4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine)
102771-26-6 structure
Product Name:4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine
Numéro CAS:102771-26-6
Le MF:C17H15N3O2
Mégawatts:293.319903612137
MDL:MFCD00885518
CID:140959
PubChem ID:3538
Update Time:2024-11-04
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenamine,4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
- 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
- GYKI 52466 dihydrochloride
- GYKI 52466 HYDROCHLORIDE
- GYKI-52466
- 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine
- 1-(n-hexadecyloxy)
- 2,3
- 4-(8-methoxy-3,6-dioxa-1-undecoxy) benzene
- 4-(8-methyl-9H-1,3-dioxa-6,7-diaza-cyclohepta[f]inden-5-yl)-phenylamine
- 4,5-h
- 8-methyl-5-(4-aminophenyl)-9H-1,3-dioxolo
- Benzene, 1-(hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]-
- benzodiazepine
- CTK1D9933
- Gyki Hcl
- gyki52466
- GYKI52466HCl
- Gyki Hydrochloride
- 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine-5-yl)aniline
- 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
- 1-(4-Aminophenyl)-4-methyl-7,8-(methylenedioxy)-5H-2,3-benzodiazepine
- Benzenamine, 4-(8-methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)-
- Lopac-G-119
- PDSP2_001826
- HY-103234
- FT-0729241
- Lopac0_000631
- 1-(4-aminophenyl)-4-methyl-7,8 -methylenedioxy-5H-2,3-benzodiazepine
- NCGC00015463-08
- BRD-K24240364-003-02-1
- BCP9000756
- GYKI-2466
- LFBZZHVSGAHQPP-UHFFFAOYSA-N
- UNII-471V8NZ5X3
- GYKI 52466 HCl
- C17H15N3O2.HCl
- CCG-204719
- NCGC00015463-02
- 4-{13-methyl-4,6-dioxa-11,12-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,7,10,12-pentaen-10-yl}aniline
- SDCCGSBI-0050612.P002
- NCGC00025169-02
- 471V8NZ5X3
- PDSP1_001843
- AKOS030582785
- NCGC00025169-01
- SCHEMBL194854
- GYKI53784
- Tocris-1454
- BCP02050
- CS-0025672
- 4-(8-methyl-9H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline
- NCGC00015463-04
- NCGC00015463-03
- NCGC00015463-01
- GYKI 52466
- CHEBI:79560
- 1-(p-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
- CHEMBL275006
- HB0311
- 4-(8-Methyl-9H-1,3-dioxa-6,7-diaza-cyclohepta[f]inden-5-yl)-phenylamine (GYKI 52466)
- GTPL4210
- 102771-26-6
- Q5515088
- BDBM50048389
- 4-(8-methyl-9h-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine hydrochloride
- DTXSID40145500
- Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- A1AB5
- 4-{13-METHYL-4,6-DIOXA-11,12-DIAZATRICYCLO[7.5.0.0(3),?]TETRADECA-1(9),2,7,10,12-PENTAEN-10-YL}ANILINE
- DB-058860
- BRD-K24240364-003-08-8
- 4-{13-METHYL-4,6-DIOXA-11,12-DIAZATRICYCLO[7.5.0.0(3),?]TETRADECA-1,3(7),8,10,12-PENTAEN-10-YL}ANILINE
- 4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine
-
- MDL: MFCD00885518
- Piscine à noyau: 1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
- La clé Inchi: LFBZZHVSGAHQPP-UHFFFAOYSA-N
- Sourire: O1COC2=CC3C(C4C=CC(=CC=4)N)=NN=C(C)CC=3C=C12
Propriétés calculées
- Qualité précise: 329.09300
- Masse isotopique unique: 293.116427
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 1
- Complexité: 482
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 69.2
- Le xlogp3: 2.3
Propriétés expérimentales
- Dense: 1.39
- Point d'ébullition: 472.8°C at 760 mmHg
- Point d'éclair: 239.7°C
- Solubilité: DMSO: 0.39 mg/mL
- Le PSA: 69.20000
- Le LogP: 3.02130
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M303695-10mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 10mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M303695-50mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 50mg |
$ 565.00 | 2022-06-04 | ||
| TRC | M303695-100mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 100mg |
$ 1030.00 | 2022-06-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6844-10mg |
GYKI 52466 dihydrochloride |
102771-26-6 | 98% | 10mg |
¥2302.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6844-50mg |
GYKI 52466 dihydrochloride |
102771-26-6 | 98% | 50mg |
¥9315.00 | 2023-09-09 | |
| DC Chemicals | DC5061-100 mg |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 100mg |
$600.0 | 2022-02-28 | |
| DC Chemicals | DC5061-250 mg |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
| DC Chemicals | DC5061-1 g |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 1g |
$2000.0 | 2022-02-28 | |
| A2B Chem LLC | AA10623-10mg |
Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)- |
102771-26-6 | ≥99% | 10mg |
$175.00 | 2024-04-20 | |
| A2B Chem LLC | AA10623-50mg |
Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)- |
102771-26-6 | ≥99% | 50mg |
$618.00 | 2024-04-20 |
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Littérature connexe
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
102771-26-6 (4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot